1-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine
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Overview
Description
1-Methyl-1H,1’H-[2,5’-bibenzo[d]imidazol]-5-amine is a complex organic compound with a unique structure that includes two benzimidazole rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1H,1’H-[2,5’-bibenzo[d]imidazol]-5-amine typically involves the reaction of 2-n-propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole with appropriate reagents under controlled conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1H,1’H-[2,5’-bibenzo[d]imidazol]-5-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the benzimidazole rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the benzimidazole rings .
Scientific Research Applications
1-Methyl-1H,1’H-[2,5’-bibenzo[d]imidazol]-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-1H,1’H-[2,5’-bibenzo[d]imidazol]-5-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Properties
CAS No. |
886495-99-4 |
---|---|
Molecular Formula |
C15H13N5 |
Molecular Weight |
263.30 g/mol |
IUPAC Name |
2-(3H-benzimidazol-5-yl)-1-methylbenzimidazol-5-amine |
InChI |
InChI=1S/C15H13N5/c1-20-14-5-3-10(16)7-13(14)19-15(20)9-2-4-11-12(6-9)18-8-17-11/h2-8H,16H2,1H3,(H,17,18) |
InChI Key |
DCQYXMQXZWDIMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1C3=CC4=C(C=C3)N=CN4 |
Origin of Product |
United States |
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